Ethisterone-13C2 is a stable isotope-labeled derivative of ethisterone, a synthetic progestin that is primarily used in hormonal therapies. Ethisterone itself is known for its progestogenic and weak androgenic activities, and it has been utilized in various medical applications, particularly in gynecology. The compound is classified as a synthetic steroid and is derived from testosterone through specific chemical modifications.
Ethisterone was first synthesized in 1938 by a team at Schering AG in Berlin, which included Hans Herloff Inhoffen and others. The compound was introduced into medical practice in Germany in 1939 and later in the United States in 1945 under various trade names such as Proluton C and Pranone. Although it was widely used for several decades, its clinical use has diminished over time due to the development of newer progestins with improved safety profiles .
Ethisterone-13C2 falls under multiple classifications:
The synthesis of ethisterone involves several key steps, primarily focusing on the ethynylation of testosterone at the C17α position. This modification enhances its oral bioavailability and alters its hormonal activity.
The molecular formula of ethisterone is , with a molar mass of approximately 312.45 g/mol. Its structure features a steroid backbone with an ethynyl group at the C17 position.
Ethisterone participates in various chemical reactions typical of steroids, including:
The exact reaction conditions (solvent, temperature, pressure) are crucial for optimizing yields and selectivity during these transformations.
Ethisterone acts primarily as an agonist of the progesterone receptor, mimicking the effects of natural progesterone in the body. This action results in various physiological effects including:
Studies indicate that ethisterone has weak androgenic activity but lacks significant estrogenic effects, making it suitable for specific therapeutic applications without the risk of estrogen-related side effects .
The NIST WebBook provides detailed data on physical properties including molecular weight and structural information .
Ethisterone-13C2 is primarily used in metabolic studies and pharmacokinetic research due to its isotopic labeling. Applications include:
Ethisterone-13C₂ (17α-Hydroxypregn-4-en-20-yn-3-one-13C₂) is a stable isotope-labeled analog of the synthetic progestogen ethisterone, where two carbon atoms are replaced by the non-radioactive ¹³C isotope. This labeled compound serves as an essential tracer in advanced pharmacological and metabolic studies, enabling precise tracking of steroid pathways without altering chemical or biological properties. Its design addresses critical challenges in endocrinology, such as quantifying low-abundance metabolites and distinguishing endogenous versus exogenous steroid sources in complex biological matrices [5] [9].
Ethisterone-13C₂ follows systematic IUPAC nomenclature: * (8R,9S,10R,13R,14S,17R)-17-Ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one-¹³C₂*. The isotopic labeling occurs at the ethynyl group (C20≡C21), a site chosen due to its metabolic stability and minimal interference with receptor binding [5] [10]. This specificity allows researchers to:
Table 1: Nomenclature and Key Properties of Ethisterone-13C₂
Property | Ethisterone-13C₂ | Unlabeled Ethisterone |
---|---|---|
Chemical Formula | C₂₁²⁷H₂₈O₂¹³C₂ | C₂₁H₂₈O₂ |
Molecular Weight | 314.45 g/mol | 312.45 g/mol |
CAS Number | Not specified (Parent: 434-03-7) | 434-03-7 |
Isotopic Enrichment | ≥99% ¹³C at C20-C21 positions | N/A |
Primary Applications | Metabolic flux analysis, MS/NMR | Pharmacological reference |
Ethisterone (originally branded as Pranone or Proluton C) emerged in 1938 as the first orally active progestin, derived from testosterone via 17α-ethynylation. This structural modification conferred resistance to hepatic degradation, a milestone that paved the way for modern oral contraceptives [3] [10]. Its isotopic variant, Ethisterone-13C₂, represents an evolution in analytical precision, developed to address two historical limitations:
Stable isotopes like ¹³C are indispensable for mapping endocrine networks. Ethisterone-13C₂ enables:
Table 2: Analytical Techniques Enabled by Ethisterone-13C₂
Technique | Application Example | Sensitivity Advantage |
---|---|---|
GC-MS/MS | Quantifying 5α-reduced metabolites in liver microsomes | 100-fold ↑ vs. unlabeled |
¹³C-NMR | Detecting ¹³C-¹³C coupling in TCA cycle intermediates | Resolves positional isotopomers |
LC-HRMS | Untargeted metabolomics of danazol-exposed cells | IDs 300+ metabolites |
PET (with ¹¹C analogs) | Real-time tissue distribution (preclinical) | Anatomical localization |
Critical applications include:
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5